molecular formula C9H17NO6S B044763 [(3aS,7aS)-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate CAS No. 205249-06-5

[(3aS,7aS)-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate

Cat. No.: B044763
CAS No.: 205249-06-5
M. Wt: 267.3 g/mol
InChI Key: JVSDDGIQDGRFGK-CBAPKCEASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-[4,5-O-(1-methylethylidene)] Topiramate involves the protection of hydroxyl groups in topiramate followed by selective deprotection. The reaction typically starts with the protection of the hydroxyl groups using isopropylidene to form a cyclic acetal. This is followed by the selective removal of the protecting group at the 4,5-positions, resulting in the formation of Des-[4,5-O-(1-methylethylidene)] Topiramate .

Industrial Production Methods

the general approach involves large-scale synthesis using similar protection and deprotection strategies as described above, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Des-[4,5-O-(1-methylethylidene)] Topiramate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Des-[4,5-O-(1-methylethylidene)] Topiramate is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions.

Properties

IUPAC Name

[(3aS,7aS)-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6S/c1-8(2)15-7-4-3-5-13-9(7,16-8)6-14-17(10,11)12/h7H,3-6H2,1-2H3,(H2,10,11,12)/t7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSDDGIQDGRFGK-CBAPKCEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CCCOC2(O1)COS(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2CCCO[C@]2(O1)COS(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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